2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide
Description
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a chiral propanamide derivative characterized by:
- Molecular formula: C₁₂H₁₈N₃O.
- Structure: A propanamide backbone with an amino group at position 2 and two substituents on the nitrogen atom: an isopropyl group (propan-2-yl) and a stereospecific (S)-configured pyridin-2-ylethyl group.
This compound’s structural complexity suggests applications in pharmaceuticals, particularly in targeting enzymes or receptors where stereochemistry and aromatic interactions are pivotal .
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C13H21N3O/c1-9(2)16(13(17)10(3)14)11(4)12-7-5-6-8-15-12/h5-11H,14H2,1-4H3/t10?,11-/m0/s1 |
InChI Key |
RIGKYCULGKAMPQ-DTIOYNMSSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(C(C)C1=CC=CC=N1)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves the reaction of 2-aminopropanamide with isopropylamine and a pyridine derivative under controlled conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, with the addition of a catalyst like trifluoroacetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyridine derivatives.
Scientific Research Applications
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Propanamide Derivatives
Structural and Functional Differences
The table below compares the target compound with five analogous propanamides:
Key Observations:
Substituent Impact: The pyridine ring in the target compound and its chloro-derivative () introduces polarity and hydrogen-bonding capacity. Aromatic vs. This difference may affect solubility and target selectivity .
Stereochemistry :
- The (S)-configuration in the target compound and Taranabant () highlights the importance of stereochemistry in drug-receptor interactions. For example, Taranabant’s anti-obesity activity relies on its specific stereoisomer .
Biological Applications: Therapeutic Potential: Taranabant’s clinical use contrasts with the target compound’s speculative CNS applications, underscoring how complex substituents (e.g., trifluoromethyl, cyanophenyl) drive therapeutic efficacy . Industrial Use: Simpler propanamides like N-Methyl Propanamide () serve as solvents or intermediates, lacking the structural complexity for targeted bioactivity .
Biological Activity
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amine group, a propanamide moiety, and a pyridine ring, contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H21N3O, with a molecular weight of 235.33 g/mol. The presence of functional groups allows for various chemical transformations, which are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Interaction studies indicate its potential efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Aminoethylpyridine | Amino group attached to ethyl pyridine | Antimicrobial |
| N-(Pyridin-2-yl)propionamide | Amide linkage with pyridine | Anticancer |
| 3-Aminopyridine | Simple amino substitution on pyridine | Neuroprotective |
The unique combination of functional groups in this compound enhances its interaction with biological targets compared to simpler analogs.
Neuroprotective Effects
Research has indicated that compounds structurally similar to this compound may possess neuroprotective properties. Studies have shown that certain derivatives can provide protection in seizure models, suggesting potential applications in treating neurological disorders .
Synthesis Methods
The synthesis of this compound can be achieved through several methods. Each method presents advantages and challenges regarding yield, purity, and scalability. Notably, the synthesis often involves reactions that facilitate the introduction of the pyridine ring and the amine group into the propanamide backbone.
Case Studies and Research Findings
A variety of studies have explored the biological activities associated with this compound:
- Anticonvulsant Screening : In a study evaluating new hybrid compounds, several derivatives demonstrated protective effects in seizure models (e.g., maximal electroshock seizure and pentylenetetrazole tests). The results indicated promising anticonvulsant activity for specific compounds derived from similar structural frameworks .
- Antibacterial Activity : Another study focused on the antibacterial properties of related compounds revealed that certain derivatives exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
